molecular formula C12H14N2O2 B12947035 5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid

5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid

Cat. No.: B12947035
M. Wt: 218.25 g/mol
InChI Key: WQNYRKFHFWKFRP-UHFFFAOYSA-N
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Description

5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a dimethylamino group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of indole-2-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The dimethylamino group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    5-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a dimethylamino group, leading to variations in reactivity and applications.

    5-((ethylamino)methyl)-1H-indole-2-carboxylic acid: Similar structure but with an ethylamino group, which can affect its chemical behavior and biological effects.

Uniqueness

The presence of the dimethylamino group in 5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid makes it unique compared to other indole derivatives. This functional group can significantly influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-14(2)7-8-3-4-10-9(5-8)6-11(13-10)12(15)16/h3-6,13H,7H2,1-2H3,(H,15,16)

InChI Key

WQNYRKFHFWKFRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

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